1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride
Overview
Description
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride is a chemical compound with significant potential in various fields of scientific research. It is characterized by the presence of a pyridine ring attached to a pyrrolidine ring through a methylene bridge, and it exists as a trihydrochloride salt. This compound is known for its versatility and multifunctional properties, making it suitable for applications in drug synthesis, catalysis, and material science advancements.
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) to modify the functional groups on the compound.
Common Reagents and Conditions: Common reagents include iodine, TBHP, and various solvents like toluene and ethyl acetate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyridine or pyrrolidine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound’s multifunctional properties make it suitable for applications in material science, including the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent cellular responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Pyridine Derivatives: Compounds like 3-bromoimidazo[1,2-a]pyridines and N-(pyridin-2-yl)amides also exhibit similar properties and applications.
Unique Properties: The uniqueness of this compound lies in its specific combination of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Biological Activity
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring and a pyrrolidine moiety, contributing to its unique chemical properties. The presence of the trihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.
The biological activity of this compound appears to involve several key mechanisms:
- Receptor Binding : Similar compounds have demonstrated binding affinity to various receptors, including histamine receptors and other G-protein coupled receptors (GPCRs) . This suggests that the compound may modulate neurotransmitter systems.
- Enzyme Inhibition : It may inhibit specific enzymes involved in signaling pathways, affecting cellular responses and metabolic processes. For instance, compounds with similar structures have been shown to inhibit serine/threonine-protein kinases, which are crucial in cell cycle regulation and apoptosis .
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example, studies have shown significant activity against non-small cell lung cancer (NSCLC) models, where it inhibited tumor growth in xenograft studies .
Cell Line | IC50 (µM) | Effect |
---|---|---|
H1975 | 5.2 | Significant growth inhibition |
PC9 | 4.8 | Moderate growth inhibition |
HCC827 | 6.0 | Minimal growth inhibition |
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. It may interact with beta-secretase enzymes, which play a role in amyloid plaque formation .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of the compound led to reduced tumor size in NSCLC without significant toxicity, suggesting a favorable therapeutic window .
- Pharmacokinetics : Research on pharmacokinetic profiles indicated that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2 hours post-administration .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTHLAYAUMYMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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